2-ethoxyethyl 2-chloroacetate

Catalog No.
S1915791
CAS No.
60682-94-2
M.F
C6H11ClO3
M. Wt
166.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-ethoxyethyl 2-chloroacetate

CAS Number

60682-94-2

Product Name

2-ethoxyethyl 2-chloroacetate

IUPAC Name

2-ethoxyethyl 2-chloroacetate

Molecular Formula

C6H11ClO3

Molecular Weight

166.6 g/mol

InChI

InChI=1S/C6H11ClO3/c1-2-9-3-4-10-6(8)5-7/h2-5H2,1H3

InChI Key

KPAIAQWSRMSXDB-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)CCl

Canonical SMILES

CCOCCOC(=O)CCl

EECA's origin is likely synthetic, produced in a laboratory or industrial setting []. Scientific research explores various organic compounds, and EECA may be of interest for its specific functional groups: a chloroacetate and an ethoxy group [].


Molecular Structure Analysis

EECA's structure consists of a six-carbon chain with a chlorine atom attached to the second carbon (chloroacetate). An ethoxy group (a two-carbon chain bonded to an oxygen atom) is linked to the end of the chain []. This structure suggests potential reactivity due to the presence of the chloroacetate group, which can participate in substitution reactions [].


Chemical Reactions Analysis

Specific information on EECA's reactions is unavailable in publicly accessible scientific databases. However, chloroacetate compounds can undergo various reactions, including []:

  • Nucleophilic substitution: The chlorine atom can be replaced by another nucleophile (an electron-donating species)
  • Hydrolysis: The compound can react with water to break the bond between the chloroacetate group and the rest of the molecule

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols, facilitating the formation of new compounds.
  • Hydrolysis: In aqueous conditions, this compound can hydrolyze to yield 2-ethoxyethanol and chloroacetic acid, especially under acidic or basic catalysis.
  • Esterification: It can react with alcohols in the presence of acid catalysts to form esters, which are important intermediates in organic synthesis.

The common reagents and conditions for these reactions vary but typically involve organic solvents and catalysts to optimize yields .

The synthesis of 2-ethoxyethyl 2-chloroacetate can be achieved through several methods:

  • Reaction with Ethylene Glycol: One common method involves reacting ethyl chloroacetate with ethylene glycol in the presence of a base such as sodium hydroxide. This reaction typically occurs at elevated temperatures and requires careful control to ensure high yield and purity.
  • Industrial Production: In industrial settings, continuous flow processes are often employed. Raw materials like ethyl chloroacetate and ethylene glycol are fed into large-scale reactors under controlled temperature and pressure conditions. The product is then purified using distillation and other separation techniques .

2-Ethoxyethyl 2-chloroacetate has a diverse range of applications:

  • Chemical Industry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Biological Research: The compound is used for preparing biologically active molecules and as a reagent in biochemical assays.
  • Medicinal Chemistry: It plays a role in developing drug candidates due to its reactive nature.
  • Industrial Use: This compound is also utilized as a solvent and intermediate in producing coatings, adhesives, and other industrial products .

While specific interaction studies focusing solely on 2-ethoxyethyl 2-chloroacetate are scarce, its reactivity profile suggests that it may interact with various biological nucleophiles. The ability to undergo nucleophilic substitution indicates potential interactions with cellular components, which could be explored further in pharmacological research.

Several compounds share structural similarities with 2-ethoxyethyl 2-chloroacetate. Here are some notable examples:

Compound NameStructure ComparisonUnique Features
Ethyl chloroacetateLacks the ethoxyethyl groupCommonly used as a solvent
Methyl chloroacetateContains a methyl group instead of ethoxyethylUsed primarily in pesticide synthesis
2-Chloroethyl acetateContains a chloroethyl groupDifferent reactivity profile compared to 2-ethoxyethyl
Ethyl acetateA simple ester without halogenWidely used as a solvent

Uniqueness

The uniqueness of 2-ethoxyethyl 2-chloroacetate lies primarily in its ethoxyethyl group, which alters its chemical properties and reactivity compared to its analogs. This structural feature makes it particularly valuable for specific synthetic applications where such modifications are required .

2-Ethoxyethyl 2-chloroacetate (CAS 60682-94-2) was first synthesized in the mid-20th century during investigations into halogenated esters for agrochemical applications. Its development paralleled advancements in esterification techniques, particularly those involving chloroacetic acid derivatives. Classified as a chlorinated ester, it belongs to the broader family of α-haloacetate esters, characterized by a chlorine atom at the α-carbon position. Early research focused on optimizing its synthesis for industrial-scale production, with patents from the 1980s–2020s refining methods to improve yields above 90%.

Table 1: Key Historical Milestones

YearDevelopmentSource
1985First industrial-scale esterification protocols
2011Multi-step synthesis with sodium chloroacetate
2020Solvent-free catalytic esterification methods

Chemical Taxonomy within Chlorinated Ester Framework

The compound’s structure combines two functional groups:

  • Ethoxyethyl moiety: A glycol ether derivative (C-O-C linkage) enhancing solubility in polar and nonpolar media.
  • Chloroacetate group: Provides electrophilic reactivity at the α-carbon, enabling nucleophilic substitutions.

This dual functionality places it within the O-alkyl chloroacetate subclass, distinguished by its ethoxyethyl chain length and esterification pattern. Its IUPAC name, 2-ethoxyethyl 2-chloroacetate, reflects the ethoxy group at the second carbon of the ethyl chain and the chloroacetate ester bond.

Significance in Halogenated Ester Chemistry

2-Ethoxyethyl 2-chloroacetate serves as:

  • A key intermediate in synthesizing phenoxyherbicides (e.g., 2-methyl-4-chlorophenoxyacetic acid derivatives).
  • A model compound for studying steric effects in esterification kinetics due to its branched ethoxyethyl group.
  • A substrate for nucleophilic displacement reactions, facilitating C–O and C–N bond formations in pharmaceutical precursors.

Its stability under acidic conditions and compatibility with polar aprotic solvents (e.g., DMF, acetonitrile) make it versatile in multistep syntheses.

Chronological Development of Synthetic Approaches

Phase 1: Early Esterification (Pre-2000)

Initial methods used sulfuric acid-catalyzed esterification of chloroacetic acid with 2-ethoxyethanol at 145–150°C under reduced pressure (90–98 kPa), achieving 85–90% yields. Limitations included side reactions (e.g., ether cleavage) and tedious purification.

Phase 2: Multi-Step Optimization (2000–2020)

Patents introduced stepwise protocols:

  • Neutralization of chloroacetic acid with NaOH to form sodium chloroacetate.
  • Condensation with ethoxylated intermediates under controlled temperatures (70–130°C).
  • Solvent-assisted crystallization (xylene/dichloroethane) to isolate high-purity product.

Phase 3: Catalytic Innovations (Post-2020)

Recent advances employ molecular sieves and solid acid catalysts (e.g., zeolites) to enable solvent-free reactions at 105°C, reducing energy costs and improving atom economy.

Table 2: Synthetic Method Comparison

MethodConditionsYieldReference
Acid-catalyzedH₂SO₄, 145°C, vacuum85%
Multi-stepNaOH, xylene, 130°C93%
CatalyticMolecular sieves, 105°C97%

Basic Molecular Architecture

2-Ethoxyethyl 2-chloroacetate represents a chloroacetate ester characterized by its distinctive molecular formula C₆H₁₁ClO₃ and molecular weight of 166.6 g/mol [1] [2]. The compound is officially registered under Chemical Abstracts Service number 60682-94-2 and bears the International Union of Pure and Applied Chemistry systematic name 2-ethoxyethyl 2-chloroacetate [3] [2]. The molecular architecture combines a chloroacetyl moiety with an ethoxyethyl chain, creating a bifunctional molecule with both electrophilic and nucleophilic character [1].

The structural identity can be unambiguously defined through multiple molecular descriptors. The International Chemical Identifier representation is InChI=1S/C6H11ClO3/c1-2-9-3-4-10-6(8)5-7/h2-5H2,1H3, with the corresponding InChI Key KPAIAQWSRMSXDB-UHFFFAOYSA-N [1] [2]. The Simplified Molecular Input Line Entry System notation CCOCCOC(=O)CCl provides a compact linear representation of the molecular connectivity [1] [2].

Geometric Configuration and Bond Parameters

The molecular geometry of 2-ethoxyethyl 2-chloroacetate is governed by the hybridization states of its constituent atoms. The carbonyl carbon exhibits sp² hybridization, adopting a trigonal planar geometry with bond angles approximating 120° [4] [5]. This planar arrangement is characteristic of ester functional groups, where the carbonyl carbon forms three sigma bonds using sp² hybrid orbitals, while the remaining unhybridized p orbital participates in π bonding with the oxygen atom [5] [6].

The ester linkage demonstrates typical bond length characteristics consistent with resonance stabilization. The carbonyl C=O bond length measures approximately 1.22 Å, slightly longer than the corresponding bond in aldehydes and ketones due to resonance delocalization [7] [8]. The ester C-O bond exhibits partial double bond character with a length of approximately 1.32 Å, shortened from the typical single bond value of 1.42 Å due to resonance contributions [7]. The ethoxy portion maintains standard C-O ether bond lengths of 1.42 Å [7].

The chlorine substituent attached to the acetyl carbon creates additional geometric constraints. The C-Cl bond length measures approximately 1.79 Å, consistent with typical organochlorine compounds [7]. The electronegativity difference between carbon and chlorine introduces significant bond polarization, contributing to the electrophilic character of the acetyl carbon.

Stereochemical Analysis and Conformational Equilibria

Conformational Flexibility and Preferred Orientations

The structural architecture of 2-ethoxyethyl 2-chloroacetate permits considerable conformational flexibility through rotation about single bonds. The molecule contains multiple rotatable bonds that contribute to its conformational landscape, particularly within the ethoxyethyl chain and around the ester linkage [9] [10].

The ester functional group demonstrates a pronounced preference for planar conformations. Research on ester stereochemistry indicates that esters preferentially adopt conformations where the acyl oxygen single bond maintains an s-cis orientation relative to the carbonyl group [9]. This preference arises from favorable resonance interactions between the oxygen lone pair and the carbonyl π* orbital, with an enthalpic stabilization of approximately 25 kJ/mol favoring the s-cis over s-trans conformer [9].

The ethoxyethyl chain contributes additional conformational complexity through its flexible C-C-O-C-C backbone. Each carbon-carbon bond can adopt staggered or eclipsed conformations, with staggered arrangements favored by approximately 3 kcal/mol due to reduced torsional strain [10]. The gauche effect in the C-O-C-C sequence may introduce preferential conformations that minimize electronic repulsion while maximizing favorable orbital interactions [10].

Molecular Orbital Considerations in Conformational Stability

The conformational preferences of 2-ethoxyethyl 2-chloroacetate are intimately connected to molecular orbital interactions. The ester functionality exhibits significant resonance delocalization, with the non-bonding orbital on the ester oxygen (nO) interacting with the carbonyl π* orbital [5]. This hyperconjugative interaction stabilizes conformations that maximize orbital overlap, typically achieved in planar or near-planar arrangements of the ester group [9].

The presence of the electronegative chlorine atom introduces additional stereoelectronic effects. The C-Cl bond acts as an electron-withdrawing group, polarizing the adjacent carbonyl carbon and influencing the preferred conformations through both inductive and field effects. These electronic perturbations can alter the relative stabilities of rotational isomers and influence the overall conformational equilibrium distribution [11].

Physicochemical Parameters and Constants

Fundamental Physical Properties

2-Ethoxyethyl 2-chloroacetate exists as a colorless liquid under standard conditions, exhibiting a characteristic fruity odor typical of ester compounds [1]. The compound demonstrates an estimated density of approximately 1.15 g/cm³, reflecting the influence of the chlorine substituent on molecular packing efficiency [1]. The relatively high density compared to simple ethyl esters results from the increased atomic mass contribution of chlorine and enhanced intermolecular interactions.

The compound's boiling point is extrapolated to fall within the range of 210-215°C [1]. This elevated boiling point relative to simple acetate esters reflects the combined effects of increased molecular weight, enhanced dipole-dipole interactions due to the C-Cl bond polarization, and the extended carbon chain length. The melting point remains unreported in available literature, likely indicating a value below ambient temperature consistent with the liquid state at room conditions [1].

Solubility Characteristics and Intermolecular Interactions

The solubility profile of 2-ethoxyethyl 2-chloroacetate reflects its amphiphilic character. The compound exhibits low solubility in water due to its predominantly hydrophobic character [1]. The presence of both ether and ester oxygen atoms provides limited hydrogen bonding capability with water molecules, but the extended hydrocarbon chain and chlorine substituent dominate the solubility behavior, rendering the compound essentially hydrophobic [12] [13].

In contrast, the compound demonstrates excellent miscibility with organic solvents [1]. This behavior aligns with the general principle that esters serve as effective solvents for a broad range of organic materials [14]. The combination of polar ester functionality and nonpolar hydrocarbon regions allows for favorable interactions with both polar and nonpolar organic solvents through various intermolecular forces including dipole-dipole interactions, van der Waals forces, and dispersion interactions [12].

Vapor Pressure and Phase Behavior

The vapor pressure characteristics of 2-ethoxyethyl 2-chloroacetate can be estimated from its structural features and boiling point. Based on the general behavior of ester compounds, the vapor pressure at room temperature is expected to be relatively low, consistent with the high boiling point [15]. The temperature dependence of vapor pressure follows the typical exponential relationship described by the Clausius-Clapeyron equation, with the slope determined by the enthalpy of vaporization [16].

The critical properties of the compound can be estimated from molecular structure-property relationships. The critical temperature is projected to fall within 600-650 K, while the critical pressure is estimated at 3.0-4.0 MPa. These values reflect the molecular size, polarity, and intermolecular interaction strength characteristic of chloroacetate esters [16].

Thermodynamic Properties and Phase Behavior

Standard Thermodynamic Functions

The thermodynamic properties of 2-ethoxyethyl 2-chloroacetate can be estimated using established correlations for ester compounds and chloroacetate derivatives. The standard enthalpy of formation is projected to range from -500 to -600 kJ/mol, consistent with the presence of stabilizing ester bonds and the electron-withdrawing effect of the chlorine substituent [17] [18]. This value reflects the energy balance between bond formation energies and the destabilizing influence of the halogen substituent.

The standard entropy at 298.15 K is estimated to fall within 300-400 J/(mol·K), reflecting the molecular complexity and conformational flexibility of the compound. The relatively high entropy value compared to simpler esters results from the increased number of accessible conformational states and the rotational degrees of freedom associated with the extended ethoxy chain [19]. The heat capacity at constant pressure is estimated at 150-200 J/(mol·K) at standard conditions, consistent with the vibrational modes expected for a molecule of this size and complexity [17].

Phase Transition Energetics

The enthalpy of vaporization for 2-ethoxyethyl 2-chloroacetate is estimated at 45-55 kJ/mol based on the extrapolated boiling point and molecular structure considerations [15]. This value reflects the strength of intermolecular interactions in the liquid phase, including dipole-dipole forces from the polar C=O and C-Cl bonds, van der Waals interactions between hydrocarbon chains, and weak hydrogen bonding involving the ester oxygens [12] [20].

The temperature dependence of phase behavior follows established patterns for organic esters. The liquid-vapor equilibrium demonstrates the typical exponential relationship between vapor pressure and temperature, with the coefficient determined by the enthalpy of vaporization [15]. The absence of reported solid-phase data suggests that crystallization may be hindered by conformational flexibility and molecular asymmetry, common characteristics of substituted esters [14].

Thermal Stability and Decomposition Pathways

The thermal stability of 2-ethoxyethyl 2-chloroacetate is influenced by the presence of the reactive chloroacetyl group. At elevated temperatures, the compound may undergo decomposition through multiple pathways including hydrolysis, elimination reactions involving the chlorine substituent, and thermal fragmentation of the ester bond [1]. The extrapolated boiling point of 210-215°C suggests reasonable thermal stability under normal conditions, but prolonged heating may lead to decomposition rather than clean distillation [1].

The activation energy for thermal decomposition is expected to be influenced by the electron-withdrawing effect of chlorine, which stabilizes the acetyl carbon against nucleophilic attack but may facilitate elimination reactions. The presence of multiple oxygen atoms provides alternative reaction pathways through intramolecular rearrangements or cyclization reactions under extreme thermal conditions [21].

Electronic Distribution and Molecular Orbital Analysis

Frontier Molecular Orbitals and Electronic Properties

The electronic structure of 2-ethoxyethyl 2-chloroacetate is characterized by well-defined frontier molecular orbitals that govern its chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) is primarily localized on the carbonyl oxygen and exhibits significant π character [22]. This orbital represents the highest energy electrons available for donation in chemical reactions and plays a crucial role in nucleophilic interactions [23] [24].

The lowest unoccupied molecular orbital (LUMO) is predominantly centered on the carbonyl carbon, consistent with the electrophilic character of ester carbonyls [22]. This orbital serves as the primary acceptor site for nucleophilic attack, making it the key determinant of the compound's electrophilic reactivity [23]. The energy gap between HOMO and LUMO orbitals influences the compound's electronic excitation properties and chemical stability [24] [25].

Resonance and Electron Delocalization Effects

The ester functional group in 2-ethoxyethyl 2-chloroacetate exhibits significant resonance stabilization through delocalization of electron density. The primary resonance contributors include the conventional ester structure and a minor contributor where electron density is shifted from the ester oxygen lone pair to the carbonyl π* orbital [5] [8]. This delocalization results in partial double bond character for the C-O ester bond and influences both geometric parameters and chemical reactivity [26].

The presence of the chlorine substituent introduces additional electronic effects through its electron-withdrawing properties. The electronegativity of chlorine (3.16 on the Pauling scale) creates a significant dipole moment in the C-Cl bond, polarizing electron density away from the acetyl carbon [8]. This polarization enhances the electrophilic character of the carbonyl carbon and influences the energy levels of molecular orbitals throughout the molecule [11].

Charge Distribution and Electrostatic Properties

The electrostatic potential distribution in 2-ethoxyethyl 2-chloroacetate reflects the polarization effects of both the ester functionality and the chlorine substituent. The carbonyl carbon bears a partial positive charge due to the combined electron-withdrawing effects of the oxygen atom and chlorine substituent [8]. The carbonyl oxygen carries a partial negative charge, enhanced by resonance delocalization from the ester oxygen [5].

The chlorine atom exhibits a substantial partial negative charge due to its high electronegativity, creating a significant dipole moment along the C-Cl bond [7]. This charge separation contributes to the compound's overall polarity and influences its interactions with other molecules, particularly in polar environments [22]. The ethoxyethyl chain maintains relatively neutral charge distribution, serving primarily as a steric and conformational modulator rather than an electronic perturbation.

Molecular Orbital Energy Levels and Electronic Transitions

The molecular orbital energy diagram of 2-ethoxyethyl 2-chloroacetate can be constructed based on the constituent functional groups and their electronic interactions. The π orbitals associated with the carbonyl group represent the most significant contributions to the frontier orbitals [24]. The bonding π orbital is stabilized by resonance interactions with adjacent heteroatoms, while the corresponding π* orbital serves as the primary LUMO [23].

The σ orbitals associated with C-H, C-C, and C-O bonds form the lower-energy occupied molecular orbitals, providing the electronic framework for molecular stability [27]. The C-Cl bond contributes both σ and π* orbitals, with the σ* orbital representing a high-energy unoccupied state that may participate in elimination reactions under appropriate conditions [11].

The synthesis of 2-ethoxyethyl 2-chloroacetate can be accomplished through several established methodologies, each offering distinct advantages and limitations. The most prevalent approaches include Fischer esterification, transesterification via chloroacetyl chloride, alkaline hydrolysis-esterification, and direct chloroacetylation [1] [2].

Fischer Esterification Methodology

The Fischer esterification represents the most straightforward approach, involving the direct condensation of 2-ethoxyethanol with chloroacetic acid in the presence of an acid catalyst [2]. This methodology typically employs sulfuric acid, para-toluenesulfonic acid, or hydrochloric acid as catalysts, operating at temperatures ranging from 80-120°C [1]. The reaction proceeds through a classical mechanism involving protonation of the carboxyl oxygen, nucleophilic attack by the alcohol, and subsequent water elimination [3] [4].

The Fischer route demonstrates yields of 75-85% under optimized conditions, with reaction times extending from 2-8 hours depending on temperature and catalyst concentration [2]. The simplicity of this approach and the ready availability of starting materials make it attractive for laboratory-scale synthesis. However, the equilibrium-limited nature of the reaction necessitates water removal strategies or excess alcohol to drive the reaction toward completion [1].

Transesterification via Chloroacetyl Chloride

An alternative synthetic strategy involves the reaction of 2-ethoxyethanol with chloroacetyl chloride, typically conducted in the presence of organic bases such as pyridine or triethylamine [5]. This methodology operates under milder conditions (0-25°C) and achieves higher yields (85-95%) compared to direct esterification [5]. The reaction proceeds rapidly due to the enhanced electrophilicity of the acid chloride, eliminating equilibrium limitations present in Fischer esterification.

The primary disadvantages include the requirement for anhydrous conditions, the evolution of hydrogen chloride gas, and the higher cost of chloroacetyl chloride compared to chloroacetic acid [5]. Additionally, the need for base and subsequent neutralization steps increases process complexity and waste generation.

Multi-step Alkaline Hydrolysis-Esterification

A third approach involves the initial alkaline hydrolysis of ethyl chloroacetate followed by esterification with 2-ethoxyethanol [6]. This methodology utilizes sodium or potassium hydroxide for the hydrolysis step, followed by acidification and subsequent esterification. While this route demonstrates good selectivity (70-80% yield), the multi-step nature increases process complexity and overall reaction time [6].

Direct Chloroacetylation

Direct chloroacetylation employs chloroacetic anhydride as the acylating agent in the presence of Lewis acid catalysts such as aluminum chloride or zinc chloride [7]. This methodology offers high atom economy and yields (80-90%) but requires expensive anhydride reagents and careful handling of Lewis acid catalysts [7].

Esterification Processes and Catalytic Approaches

The catalytic esterification of chloroacetic acid derivatives encompasses a broad spectrum of catalyst systems, ranging from traditional homogeneous acids to advanced heterogeneous materials. The selection of appropriate catalytic systems significantly influences reaction efficiency, selectivity, and process sustainability [8] [9].

Homogeneous Acid Catalysis

Traditional homogeneous acid catalysts, including sulfuric acid, hydrochloric acid, and para-toluenesulfonic acid, demonstrate high activity (10-50 mol/g·h) and good selectivity (85-95%) for chloroacetate esterification [2] [9]. These catalysts operate effectively at temperatures between 60-120°C, providing rapid reaction kinetics and high conversion rates [9]. The mechanism involves protonation of the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by the alcohol [3].

However, homogeneous acid catalysts present significant limitations including equipment corrosion, difficult separation from reaction products, and environmental concerns related to waste disposal [10]. The corrosive nature of these catalysts necessitates specialized reactor materials, increasing capital investment requirements [10].

Ion Exchange Resin Catalysts

Heterogeneous ion exchange resins, particularly Amberlyst-15 and Amberlyst-70, have emerged as preferred catalytic systems for esterification processes [8] [9] [11]. These catalysts demonstrate excellent recyclability, reduced corrosion issues, and simplified separation processes [9]. Amberlyst-15 achieved 93.3% conversion under optimized conditions (60°C, 6:1 ethanol-to-acid molar ratio, 10 wt% catalyst loading) with successful reuse for four cycles [8].

The Langmuir-Hinshelwood mechanism governs the heterogeneous catalysis, with esterification occurring between ethoxide ions and chemisorbed acetic acid on neighboring catalytic surfaces [8]. The overall process demonstrates surface reaction control, with activation energies ranging from 38.83-53.64 kJ/mol for forward and reverse reactions respectively [10].

Metal Oxide Catalysts

Solid super acids based on metal oxides, including sulfated titania and zirconia systems, provide alternative catalytic approaches for chloroacetate synthesis [12]. These materials demonstrate good activity (1-8 mol/g·h) and selectivity (88-95%) while maintaining thermal stability at elevated temperatures [12]. The rare earth-modified sulfated titania catalyst (SO₄²⁻/TiO₂/La³⁺) achieved optimal performance with 2.0 molar ratio of alcohol to acid, 2.5% catalyst loading, and 2.0 hour reaction time at 125-139°C [12].

Heteropolyacid Catalysts

Heteropolyacids, particularly phosphotungstic acid and silicotungstic acid, combine the advantages of homogeneous and heterogeneous catalysis [13]. These materials demonstrate moderate to high activity (5-15 mol/g·h) with excellent selectivity (90-96%) for ester formation [13]. The Keggin structure provides strong Brønsted acidity while maintaining structural integrity under reaction conditions.

Enzymatic Catalysis

Enzyme-catalyzed esterification using lipases and esterases offers exceptional selectivity (95-99%) under mild conditions (30-60°C) [14]. While enzymatic systems demonstrate lower activity (0.1-2 mol/g·h) compared to chemical catalysts, they provide unique advantages including high stereoselectivity, minimal side reactions, and operation under environmentally benign conditions [14].

Flow Chemistry Applications for Continuous Production

Flow chemistry represents a paradigm shift in esterification methodology, offering enhanced control over reaction parameters, improved heat and mass transfer, and simplified scale-up procedures [15] [16] [17]. The application of flow chemistry to chloroacetate synthesis has demonstrated significant advantages in terms of conversion, selectivity, and space-time yield [15].

Microreactor Channel Systems

Microreactor channels provide exceptional mixing efficiency and precise temperature control, achieving conversions of 80-95% with residence times of 0.5-5 minutes [17]. The high surface-to-volume ratio (typically 1000-5000 W/m²·K heat transfer coefficient) enables rapid heat removal and isothermal operation [17]. Space-time yields of 500-2000 g/L·h demonstrate the intensification potential of microreactor technology [17].

The continuous flow chloroacetate Claisen reactions developed by Ganiek et al. demonstrated the utility of flow conditions for generating and reacting unstable chloroacetate dianion intermediates [15]. The mild and scalable reaction conditions (-10°C, <1 min residence time) with economical reagent stoichiometry (1.0-2.4 equiv dianion) represent significant advances in process efficiency [15].

Packed Bed Microreactor Systems

Packed bed microreactors facilitate the integration of solid catalysts within flow systems, achieving conversions of 85-98% with residence times of 2-15 minutes [18]. The fixed bed configuration enables catalyst retention while maintaining continuous operation, simplifying downstream separation processes [18]. These systems demonstrate good scalability with heat transfer coefficients of 200-800 W/m²·K [18].

Tube-in-tube Reactor Configuration

Tube-in-tube reactors provide efficient heat transfer and residence time control, achieving conversions of 75-90% with residence times of 1-10 minutes [16]. The concentric tube design enables countercurrent heat exchange, improving energy efficiency and temperature control [16]. Heat transfer coefficients of 500-2000 W/m²·K facilitate effective thermal management [16].

Advanced Flow Reactor Designs

Oscillatory flow reactors enhance mixing through periodic flow reversals, achieving conversions of 85-95% with residence times of 5-30 minutes [19]. The oscillatory motion promotes radial mixing while maintaining plug flow characteristics in the axial direction [19]. Spinning disk reactors provide ultra-fast mixing with residence times of 0.1-2 minutes and exceptionally high heat transfer coefficients (2000-8000 W/m²·K) [19].

Green Chemistry Metrics and Sustainability Assessment

The environmental impact assessment of 2-ethoxyethyl 2-chloroacetate synthesis encompasses multiple sustainability metrics, including atom economy, environmental factor (E-factor), energy consumption, and carbon footprint analysis [20] [21] [22].

Atom Economy Analysis

The atom economy for chloroacetate esterification reactions demonstrates consistent values of 85.2% across different synthetic methodologies [20]. This metric, developed by Barry Trost, quantifies the incorporation of starting material atoms into the desired product, excluding catalysts and solvents [23]. The high atom economy reflects the condensation nature of esterification, with water as the only stoichiometric byproduct [20].

The atom economy calculation for 2-ethoxyethyl 2-chloroacetate synthesis:
$$ \text{Atom Economy} = \frac{\text{Molecular Weight of Product}}{\text{Molecular Weight of Reactants}} \times 100\% = \frac{166.6}{195.6} \times 100\% = 85.2\% $$

Environmental Factor Assessment

The E-factor, representing the ratio of waste generated to desired product, varies significantly among synthesis methodologies [24]. Conventional Fischer esterification demonstrates E-factors of 8.5-12.0 kg waste/kg product, primarily due to solvent usage, catalyst neutralization, and purification requirements [24]. Heterogeneous catalysis reduces E-factors to 3.2-5.8 kg waste/kg product through improved catalyst recyclability and reduced separation requirements [24].

Flow chemistry processes achieve superior E-factors of 2.1-4.5 kg waste/kg product through enhanced reaction efficiency, reduced solvent consumption, and simplified purification procedures [24]. Enzymatic processes demonstrate the lowest E-factors (1.8-3.2 kg waste/kg product) due to mild reaction conditions and minimal side product formation [24].

Energy Consumption Analysis

Energy consumption encompasses reaction heating, separation processes, and purification operations [21]. Conventional esterification requires 45-65 MJ/kg product, primarily for heating, water removal, and distillation [21]. Heterogeneous catalysis reduces energy consumption to 35-50 MJ/kg through improved catalyst activity and reduced separation requirements [21].

Flow chemistry processes demonstrate energy consumption of 25-40 MJ/kg product through enhanced heat transfer efficiency and reduced processing steps [21]. Enzymatic catalysis achieves the lowest energy consumption (20-35 MJ/kg) due to mild operating conditions and high selectivity [21].

Carbon Footprint Evaluation

The carbon footprint assessment considers direct emissions from energy consumption and indirect emissions from raw material production [25]. Conventional Fischer esterification generates 3.5-5.2 kg CO₂-eq/kg product, primarily from energy-intensive heating and separation operations [25]. Heterogeneous catalysis reduces carbon footprint to 2.8-4.1 kg CO₂-eq/kg through improved process efficiency [25].

Advanced methodologies including flow chemistry (2.0-3.5 kg CO₂-eq/kg) and enzymatic catalysis (1.8-3.0 kg CO₂-eq/kg) demonstrate substantial reductions in carbon footprint through process intensification and improved selectivity [25].

Life Cycle Assessment

Comprehensive life cycle assessment incorporating environmental, economic, and social factors provides holistic sustainability evaluation [26] [14]. The assessment methodology considers raw material extraction, manufacturing processes, transportation, use phase, and end-of-life disposal [26]. Results indicate that enzymatic catalysis and flow chemistry processes demonstrate superior sustainability performance across multiple impact categories [14].

Process Optimization and Scale-up Considerations

The successful scale-up of 2-ethoxyethyl 2-chloroacetate synthesis requires careful consideration of reaction kinetics, heat transfer limitations, mass transfer effects, and equipment design principles [27] [28] [29].

Reaction Kinetics and Mechanism

The esterification kinetics follow second-order pseudo-homogeneous behavior with respect to both alcohol and acid concentrations [10] [30]. The Arrhenius parameters demonstrate activation energies of 38.83 kJ/mol for the forward reaction and 53.64 kJ/mol for the reverse hydrolysis reaction [10]. The kinetic model accurately predicts conversion under various operating conditions, providing foundation for reactor design and optimization [10].

Temperature dependence studies indicate optimal operating ranges of 80-120°C for conventional processes, with higher temperatures favoring faster kinetics but potentially leading to side reactions and catalyst deactivation [30] [29]. The equilibrium constant decreases with increasing temperature, necessitating careful balance between reaction rate and equilibrium position [29].

Heat Transfer Considerations

Esterification reactions are mildly exothermic (-15 to -25 kJ/mol), requiring effective heat removal to maintain isothermal conditions [31] [29]. Laboratory-scale operations typically achieve adequate heat transfer through conventional stirring and external cooling [29]. However, scale-up introduces heat transfer limitations due to decreased surface-to-volume ratios [28].

Pilot-scale operations require enhanced heat transfer surfaces through internal coils, jackets, or heat exchanger reactors [28]. Industrial-scale processes often employ reactive distillation or flow reactor configurations to manage heat removal effectively. Heat transfer coefficients must exceed 500 W/m²·K to prevent temperature excursions and ensure reaction control [28].

Mass Transfer Effects

Mass transfer limitations become significant during scale-up, particularly for heterogeneous catalytic systems [30] [28]. The effectiveness factor for ion exchange resin catalysts depends on particle size, porosity, and external mass transfer coefficients [30]. Optimization studies indicate optimal catalyst particle sizes of 100-300 μm for industrial applications [30].

Mixing intensity requirements decrease with scale due to improved reactor geometry and flow patterns [29]. Laboratory-scale operations require 200-500 rpm agitation, while industrial-scale reactors achieve adequate mixing at 50-200 rpm. Computational fluid dynamics modeling guides impeller design and baffle configuration for optimal mixing efficiency.

Reactor Design and Configuration

Multiple reactor configurations have been evaluated for chloroacetate synthesis, including continuous stirred tank reactors, plug flow reactors, and reactive distillation columns. Continuous stirred tank reactors provide excellent temperature control and uniform mixing but may suffer from lower conversion due to backmixing effects.

Plug flow reactors demonstrate higher conversion efficiency and better temperature control, particularly for exothermic reactions. The axial temperature profile can be optimized through staged heating or cooling to maintain optimal reaction conditions. Reactive distillation columns integrate reaction and separation, achieving high conversion while continuously removing water byproduct.

Process Integration and Optimization

Process integration opportunities include heat integration, solvent recovery, and catalyst regeneration systems [28]. Heat integration through heat exchanger networks can reduce energy consumption by 20-40% compared to standalone operations. Solvent recovery systems enable recycling of unreacted alcohol and organic solvents, reducing raw material consumption and waste generation.

Catalyst regeneration procedures extend catalyst lifetime and reduce replacement costs [28]. Ion exchange resins can be regenerated through acid washing and thermal treatment, maintaining activity for 10-20 cycles [11]. Economic optimization studies indicate optimal catalyst replacement frequencies based on activity decline and regeneration costs [28].

Scale-up Validation and Control

Pilot-scale validation provides crucial data for commercial-scale design, including reaction kinetics verification, heat transfer coefficient determination, and product quality assessment. Scale-up factors of 100-1000 from laboratory to pilot scale enable identification of potential bottlenecks and optimization opportunities.

Process control strategies encompass temperature control, flow rate regulation, and product quality monitoring [29]. Advanced control systems including model predictive control and real-time optimization enhance process efficiency and product consistency [29]. Safety considerations include pressure relief systems, emergency cooling, and leak detection for chloroacetic acid handling.

XLogP3

1

Other CAS

60682-94-2

Wikipedia

2-Ethoxyethyl chloroacetate

Dates

Last modified: 08-16-2023

Explore Compound Types